3-Bromo-4-(dimethylamino)aniline
Overview
Description
3-Bromo-4-(dimethylamino)aniline: is an organic compound with the molecular formula C8H11BrN2 and a molecular weight of 215.09 g/mol It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the third position and a dimethylamino group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(dimethylamino)aniline can be achieved through several methods. One common approach involves the bromination of 4-(dimethylamino)aniline. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve the desired product with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, safety, and environmental considerations. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-(dimethylamino)aniline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-donating dimethylamino group, which activates the aromatic ring towards electrophiles.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitrating agents.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed:
Electrophilic Aromatic Substitution: Products include various substituted anilines depending on the electrophile used.
Nucleophilic Substitution: Products include substituted anilines with different nucleophiles replacing the bromine atom.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: 3-Bromo-4-(dimethylamino)aniline is used as a building block in organic synthesis. It can be employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of dyes and pigments .
Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential pharmaceutical agents. Its derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties .
Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. It can also be utilized in the development of materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 3-Bromo-4-(dimethylamino)aniline depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile in various reactions. In biological systems, its mechanism of action would depend on the specific target and pathway involved. For example, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function .
Comparison with Similar Compounds
4-Bromoaniline: Similar structure but lacks the dimethylamino group, making it less reactive in certain electrophilic aromatic substitution reactions.
3-Nitro-4-(dimethylamino)aniline: Similar structure but with a nitro group instead of a bromine atom, leading to different reactivity and applications.
Uniqueness: 3-Bromo-4-(dimethylamino)aniline is unique due to the presence of both the bromine atom and the dimethylamino group. This combination enhances its reactivity in various chemical reactions and broadens its range of applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
2-bromo-1-N,1-N-dimethylbenzene-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-11(2)8-4-3-6(10)5-7(8)9/h3-5H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBHPSOVOJJEJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474765 | |
Record name | 2-Bromo-N~1~,N~1~-dimethylbenzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860444-64-0 | |
Record name | 2-Bromo-N~1~,N~1~-dimethylbenzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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